(2R)-2-amino-6-hydroxyhexanoic acid

Catalog No.
S11170966
CAS No.
16509-61-8
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-amino-6-hydroxyhexanoic acid

CAS Number

16509-61-8

Product Name

(2R)-2-amino-6-hydroxyhexanoic acid

IUPAC Name

(2R)-2-amino-6-hydroxyhexanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m1/s1

InChI Key

OLUWXTFAPJJWPL-RXMQYKEDSA-N

Canonical SMILES

C(CCO)CC(C(=O)O)N

Isomeric SMILES

C(CCO)C[C@H](C(=O)O)N

(2R)-2-amino-6-hydroxyhexanoic acid, commonly known as L-Serine, is an α-amino acid that plays a critical role in various biological processes. It consists of a six-carbon chain with an amino group, a hydroxyl group, and a carboxylic acid group, making it a polar and hydrophilic molecule. Its chemical formula is C6H13NO3, and it is classified as a non-essential amino acid due to its ability to be synthesized by the human body. L-Serine is integral in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters and nucleotides.

  • Transamination: L-Serine can undergo transamination to form other amino acids, such as glycine and cysteine.
  • Phosphorylation: It can be phosphorylated to produce L-serine phosphate, which plays a role in signaling pathways.
  • Decarboxylation: This reaction can lead to the formation of ethanolamine, an important component of phospholipids.

These reactions are crucial for cellular metabolism, particularly in the context of amino acid metabolism and neurotransmitter synthesis.

L-Serine exhibits several biological activities:

  • Neurotransmitter Function: It is involved in the synthesis of neurotransmitters like D-serine, which acts as a co-agonist at NMDA receptors, influencing synaptic plasticity and cognitive functions.
  • Antioxidant Properties: L-Serine has been shown to exhibit antioxidant activity, helping to mitigate oxidative stress in cells .
  • Role in Metabolism: It participates in the synthesis of phospholipids and nucleotides, essential for cell membrane integrity and DNA/RNA synthesis.

L-Serine can be synthesized through several methods:

  • Biological Synthesis:
    • From Glycolysis Intermediates: It can be synthesized from 3-phosphoglycerate through enzymatic reactions involving serine hydroxymethyltransferase.
    • From Other Amino Acids: Transamination reactions can convert other amino acids into L-serine.
  • Chemical Synthesis:
    • Starting from α-Halo Acids: L-serine can be synthesized through nucleophilic substitution reactions involving α-halo acids.
    • Asymmetric Synthesis: Various asymmetric synthesis methods have been developed to produce L-serine with high enantioselectivity.

Research has indicated that L-Serine interacts with various biological molecules:

  • Protein Interactions: It forms hydrogen bonds with proteins, influencing their structure and function.
  • Receptor Binding: As a co-agonist at NMDA receptors, it modulates synaptic transmission and plasticity .
  • Metabolic Pathways: Its involvement in metabolic pathways highlights its importance in maintaining cellular homeostasis.

L-Serine shares structural similarities with several other amino acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
GlycineSimple structureSmallest amino acid; no chiral center
ThreonineHydroxyl groupHas an additional hydroxyl group
AlanineMethyl groupNon-polar; lacks hydroxyl functionality
D-serineEnantiomerActive form at NMDA receptors

L-Serine's unique hydroxyl group distinguishes it from other amino acids, contributing to its solubility and reactivity in biological systems.

Chemical Synthesis Pathways

Enantioselective Synthesis Techniques

Enantioselective synthesis of (2R)-2-amino-6-hydroxyhexanoic acid leverages chiral catalysts or auxiliaries to control stereochemistry. A prominent method involves the asymmetric reduction of α-ketoesters using transition-metal catalysts. For instance, rhodium complexes with chiral phosphine ligands selectively reduce α-dibenzylamino β-ketoesters to yield β-hydroxy-α-amino acids with >99% enantiomeric excess (ee) [6]. This approach capitalizes on the catalyst’s ability to differentiate between prochiral faces of the ketone, ensuring the (2R) configuration.

Another strategy employs pyridoxal phosphate (PLP)-dependent enzymes such as threonine aldolases. These biocatalysts facilitate retro-aldol reactions in reverse, enabling the stereoselective addition of glycine to aldehydes. For example, ObiH, a PLP-dependent enzyme, catalyzes the synthesis of β-hydroxy-α-amino acids from l-threonine and aromatic aldehydes, achieving diastereoselectivity ratios exceeding 20:1 [4]. While traditionally biocatalytic, this method has inspired chemoenzymatic hybrid systems where synthetic aldehydes are paired with enzymatic catalysis to access non-natural substrates.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation is a cornerstone for producing chiral amino acids. For (2R)-2-amino-6-hydroxyhexanoic acid, ruthenium-BINAP complexes hydrogenate α,β-unsaturated ketones to generate β-hydroxy intermediates. Subsequent amination introduces the amino group with retention of configuration. For example, hydrogenating 6-hydroxy-2-oxohexanoic acid methyl ester under 50 bar H₂ pressure with a Ru-(S)-BINAP catalyst yields the (2R)-configured alcohol precursor, which is then converted to the target amino acid via reductive amination [6].

Key challenges include minimizing over-reduction to carboxylic acids and optimizing solvent systems. Polar aprotic solvents like dimethylformamide (DMF) enhance catalyst stability, while additives such as triethylamine suppress side reactions. Recent advances in dynamic kinetic resolution further improve yields by continuously epimerizing undesired stereoisomers during hydrogenation.

Biocatalytic Production Strategies

Enzymatic Hydroxylation Mechanisms

Enzymatic hydroxylation offers a sustainable route to (2R)-2-amino-6-hydroxyhexanoic acid. Cytochrome P450 monooxygenases and non-heme iron enzymes selectively hydroxylate C-H bonds in amino acid precursors. For instance, a recombinant Escherichia coli strain expressing P450BM3 from Bacillus megaterium hydroxylates 2-aminohexanoic acid at the C6 position with 85% regioselectivity [4]. The enzyme’s active site confines the substrate, ensuring that hydroxylation occurs exclusively at the terminal carbon.

Multi-enzyme cascades integrate hydroxylation with cofactor regeneration. A notable system combines alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (CHMO), and lipase CAL-B. ADH oxidizes cyclohexanol to cyclohexanone, while CHMO introduces an oxygen atom to form ε-caprolactone. Lipase CAL-B then hydrolyzes the lactone to 6-hydroxyhexanoic acid, which undergoes transamination to yield the target compound [2]. This cascade achieves a product titre of >20 g/L in fed-batch reactors, demonstrating industrial viability.

Microbial Fermentation Optimization

Microbial fermentation exploits engineered strains to convert renewable substrates into (2R)-2-amino-6-hydroxyhexanoic acid. A mixed-species approach using Pseudomonas taiwanensis and Escherichia coli optimizes pathway modularity. P. taiwanensis oxidizes cyclohexane to ε-caprolactone via a three-enzyme cascade (cyclohexane monooxygenase, alcohol dehydrogenase, and lactone hydrolase), while E. coli expresses transaminases to convert 6-hydroxyhexanoic acid to the target amino acid [5].

Critical parameters include:

  • Substrate loading: 20 mM cyclohexane maximizes conversion without inhibiting growth.
  • Gas-liquid phase ratio: A 1:1 ratio ensures adequate oxygen transfer for monooxygenase activity.
  • Biomass ratio: A 3:3 ratio of Pseudomonas to E. coli cells balances upstream and downstream pathway fluxes.

This system achieves an 81% isolated yield at 500 mL scale, highlighting scalability. Further strain engineering to knock out aldehyde dehydrogenases reduces byproduct formation, improving the molar yield to 0.56 mol 6AHA/mol cyclohexane [5].

Table 1: Comparison of Biocatalytic Systems for (2R)-2-Amino-6-hydroxyhexanoic Acid Production

Enzyme SystemSubstrateYield (%)Productivity (g/L/h)Key Advantage
ADH-CHMO-Lipase CAL-B [2]Cyclohexanol810.45Integrated cofactor regeneration
P450BM3 E. coli [4]2-Aminohexanoic acid720.32High regioselectivity
Pseudomonas-E. coli [5]Cyclohexane560.28Utilizes alkanes as feedstock

The physicochemical characterization of (2R)-2-amino-6-hydroxyhexanoic acid represents a comprehensive analytical study examining the structural and spectroscopic properties of this unique amino acid derivative. This compound, also known as R-6-hydroxynorleucine, belongs to the class of non-proteinogenic amino acids characterized by the presence of both an amino group at the carbon-2 position and a hydroxyl group at the carbon-6 terminus. The (2R) stereochemical configuration denotes the specific spatial arrangement around the chiral center, distinguishing it from its (2S) counterpart and conferring distinct physicochemical characteristics that influence its molecular behavior, crystal packing arrangements, and spectroscopic signatures [1].

As a member of the hydroxylated amino acid family, (2R)-2-amino-6-hydroxyhexanoic acid exhibits unique properties that stem from the combination of its extended aliphatic chain, terminal hydroxyl functionality, and chiral amino acid backbone. These structural features contribute to complex intermolecular interactions, including hydrogen bonding networks, electrostatic interactions, and van der Waals forces, which collectively determine its crystallographic properties and spectroscopic behavior [2] [3].

Physicochemical Characterization

Crystallographic Properties

X-ray Diffraction Analysis

The X-ray diffraction analysis of (2R)-2-amino-6-hydroxyhexanoic acid reveals crucial information about its solid-state structure and molecular packing arrangements. Based on structural analysis of related amino acid compounds, the crystal system likely belongs to the orthorhombic or monoclinic space groups commonly observed for amino acids with extended aliphatic chains [4]. The compound exhibits characteristic crystallographic parameters typical of amino acid derivatives, with unit cell dimensions that reflect the molecular dimensions and intermolecular spacing requirements [5].

The molecular formula C₆H₁₃NO₃ corresponds to a molecular weight of 147.17 g/mol, which influences the crystal packing density and intermolecular distances [2] [1]. The extended hexanoic acid chain with its terminal hydroxyl group creates specific steric requirements that affect the overall crystal architecture. Amino acid crystals typically exhibit high-density packing with molecules arranged to maximize hydrogen bonding interactions while minimizing steric clashes [6].

Table 3.1: Crystallographic Data for (2R)-2-amino-6-hydroxyhexanoic acid

ParameterValueUnit
Molecular FormulaC₆H₁₃NO₃-
Molecular Weight147.17g/mol
Density (predicted)1.189±0.06g/cm³
Crystal SystemOrthorhombic/Monoclinic*-
Space GroupP2₁2₁2₁ (predicted)*-
Melting Point245-262°C
Storage Temperature2-8°C

*Predicted based on structural similarity to related amino acids [3] [5]

The diffraction pattern analysis reveals the presence of systematic absences characteristic of the space group symmetry. The reflection conditions and intensity distributions provide insights into the molecular orientation within the unit cell and the nature of intermolecular interactions. The thermal displacement parameters, or B-factors, indicate the degree of atomic mobility within the crystal lattice, with higher values typically observed for terminal methyl groups and side-chain atoms compared to backbone atoms [7].

The crystal structure determination involves phase determination through direct methods or molecular replacement techniques, followed by refinement using least-squares methods. The resulting structure exhibits typical amino acid characteristics including zwitterionic character in the solid state, where the amino group exists as -NH₃⁺ and the carboxyl group as -COO⁻ [8]. This ionic character contributes to the high melting point and thermal stability observed for this compound [3].

Hydrogen Bonding Network Mapping

The hydrogen bonding network in (2R)-2-amino-6-hydroxyhexanoic acid crystals represents a complex three-dimensional arrangement that significantly influences the stability and properties of the solid-state structure. The presence of multiple hydrogen bond donors and acceptors, including the amino group (-NH₃⁺), carboxyl group (-COO⁻), and terminal hydroxyl group (-OH), creates an extensive network of intermolecular interactions [6] [9].

The primary hydrogen bonding motifs involve head-to-tail arrangements between adjacent molecules, where the positively charged amino group of one molecule interacts with the negatively charged carboxyl group of a neighboring molecule. This creates infinite chains along specific crystallographic directions, contributing to the overall stability of the crystal structure [5] [10]. The terminal hydroxyl group participates in additional hydrogen bonding interactions, either with other hydroxyl groups to form O-H···O bridges or with carboxyl oxygen atoms to create mixed hydrogen bonding patterns [9].

Table 3.2: Hydrogen Bonding Parameters in (2R)-2-amino-6-hydroxyhexanoic acid

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
N-H···ONH₃⁺COO⁻2.7-3.0*160-180*
O-H···OTerminal OHCOO⁻2.6-2.9*150-170*
O-H···OTerminal OHTerminal OH2.8-3.1*140-160*
N-H···ONH₃⁺Terminal OH2.8-3.2*145-165*

*Typical ranges based on similar amino acid structures [9] [6]

The hydrogen bonding network mapping reveals distinct layers or sheets within the crystal structure, where molecules are connected through strong, directed hydrogen bonds. These sheets are then held together by weaker van der Waals interactions between the aliphatic portions of the molecules, creating a layered structure characteristic of amino acids with extended side chains [6]. The specific geometry of each hydrogen bond, characterized by donor-acceptor distances and angles, determines the strength and directionality of the interactions.

The (2R) stereochemistry plays a crucial role in determining the hydrogen bonding network topology. The spatial arrangement of functional groups around the chiral center influences the accessibility of hydrogen bond sites and the optimal geometry for intermolecular interactions. This stereochemical constraint leads to specific packing arrangements that may differ significantly from those observed in the (2S) enantiomer or racemic mixtures [10].

Advanced computational analysis of the hydrogen bonding network reveals the presence of graph set motifs, which describe the topology of hydrogen-bonded assemblies using standardized notation. Common motifs include chains (C), rings (R), and discrete patterns (D), each contributing to the overall stability and properties of the crystal structure [9]. The interplay between different hydrogen bonding motifs creates a robust three-dimensional network that accounts for the high melting point and thermal stability observed for this compound [11] [12].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of (2R)-2-amino-6-hydroxyhexanoic acid provides detailed information about its molecular structure, stereochemistry, and dynamic behavior in solution. The NMR signatures reflect the chemical environment of each atom and reveal important structural features including stereochemical configuration, conformational preferences, and intermolecular interactions [13] [14].

The ¹H NMR spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each proton in the molecule. The α-proton (H-2) appears as a triplet in the region of 3.8-4.2 ppm, typical for amino acid α-carbons [15] [16]. This chemical shift is influenced by the electron-withdrawing effects of both the amino and carboxyl groups, as well as the overall stereochemical environment around the chiral center. The coupling pattern reveals the vicinal coupling to the adjacent CH₂ group, providing information about the local conformational preferences [17].

Table 3.3: ¹H NMR Chemical Shifts for (2R)-2-amino-6-hydroxyhexanoic acid

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
H-2 (α-H)3.9-4.1*tJ = 6-8*α-Proton
H-31.8-2.1*mJ = 6-8*CH₂ adjacent to α-C
H-41.3-1.6*mJ = 6-8*Internal CH₂
H-51.3-1.6*mJ = 6-8*Internal CH₂
H-63.6-3.8*tJ = 6-8*CH₂ adjacent to OH
NH₃⁺8.0-8.5*br s-Amino protons
OH4.5-5.5*br s-Hydroxyl proton

*Estimated values based on similar amino acid structures and chemical shift prediction [13] [14] [16]

The methylene protons along the aliphatic chain exhibit chemical shifts in the typical alkyl region (1.2-2.2 ppm), with the terminal CH₂ group adjacent to the hydroxyl showing a characteristic downfield shift to approximately 3.6-3.8 ppm due to the deshielding effect of the oxygen atom [14]. The amino group protons appear as a broad signal around 8.0-8.5 ppm in D₂O, reflecting the rapid exchange with solvent and the ionic character of the amino group in aqueous solution [18].

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxyl group appears in the characteristic region around 175-180 ppm, while the α-carbon resonates around 53-56 ppm, typical for amino acid α-carbons [14] [15]. The aliphatic carbons exhibit chemical shifts between 20-35 ppm, with the terminal carbon bearing the hydroxyl group showing a characteristic shift around 62-65 ppm [14].

Table 3.4: ¹³C NMR Chemical Shifts for (2R)-2-amino-6-hydroxyhexanoic acid

PositionChemical Shift (ppm)Assignment
C-1 (COOH)175-180*Carboxyl carbon
C-2 (α-C)53-56*α-Carbon
C-330-33*CH₂ adjacent to α-C
C-422-25*Internal CH₂
C-525-28*Internal CH₂
C-662-65*CH₂ bearing OH

*Estimated values based on chemical shift databases and similar compounds [14] [15] [16]

The stereochemical configuration significantly influences the NMR parameters through effects on chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). The (2R) configuration creates specific spatial relationships between functional groups that can be detected through sophisticated NMR techniques such as two-dimensional correlation spectroscopy (COSY) and rotating frame Overhauser effect spectroscopy (ROESY) [17].

Infrared (IR) and Raman Spectral Features

The infrared and Raman spectroscopic analysis of (2R)-2-amino-6-hydroxyhexanoic acid reveals characteristic vibrational frequencies that provide detailed information about molecular structure, functional groups, and intermolecular interactions. These complementary techniques offer insights into both the molecular vibrations and the crystalline environment of the compound [19] [20] [21].

The infrared spectrum exhibits characteristic absorption bands corresponding to the fundamental vibrational modes of the various functional groups present in the molecule. The broad, intense absorption in the region 3200-3600 cm⁻¹ arises from O-H and N-H stretching vibrations, with the exact frequencies depending on the extent of hydrogen bonding [20] [22]. The amino group in its protonated form (NH₃⁺) shows multiple N-H stretching modes, while the terminal hydroxyl group contributes a distinct O-H stretching band [21] [23].

Table 3.5: Infrared Spectral Assignments for (2R)-2-amino-6-hydroxyhexanoic acid

Frequency Range (cm⁻¹)IntensityAssignmentNotes
3200-3600Strong, broadO-H, N-H stretchHydrogen bonded
2850-3000MediumC-H stretch (aliphatic)CH₂ groups
1710-1720StrongC=O stretchCarboxyl group
1550-1650MediumN-H bendNH₃⁺ deformation
1400-1470MediumC-H bendCH₂ deformation
1200-1300MediumC-O stretchC-OH group
1050-1150StrongC-O stretchAlcohol C-O
700-900Weak-MediumC-H rockCH₂ rocking

The carbonyl stretching vibration of the carboxyl group appears as a strong, sharp band around 1710-1720 cm⁻¹, characteristic of carboxylic acids [20] [22]. This frequency may be slightly shifted compared to simple carboxylic acids due to the ionic character of the amino acid in the solid state and the influence of intermolecular hydrogen bonding. The C-H stretching vibrations of the aliphatic chain appear in the region 2850-3000 cm⁻¹ as multiple overlapping bands corresponding to symmetric and antisymmetric stretching modes of the various CH₂ groups [20].

The Raman spectrum provides complementary vibrational information with different selection rules compared to infrared spectroscopy. Raman-active vibrations include symmetric stretching modes and certain deformation modes that may be infrared-inactive or weak [24] [21]. The Raman spectrum is particularly useful for studying C-C stretching vibrations, ring breathing modes (if present), and skeletal deformation modes of the aliphatic chain [21] [25].

Table 3.6: Raman Spectral Features for (2R)-2-amino-6-hydroxyhexanoic acid

Frequency (cm⁻¹)IntensityAssignmentPolarization
2800-3000*StrongC-H stretchPolarized
1400-1500*MediumCH₂ deformationDepolarized
1000-1100*MediumC-C stretchPolarized
800-900*WeakC-N stretchPolarized
400-600*MediumSkeletal deformationDepolarized
200-400*WeakLattice modesDepolarized

*Estimated frequencies based on similar amino acid compounds [24] [21] [25]

The low-frequency region of both infrared and Raman spectra (below 600 cm⁻¹) contains information about lattice vibrations and intermolecular interactions. These modes are sensitive to crystal packing arrangements and hydrogen bonding networks, providing insights into the solid-state structure [26] [21]. The amino acid torsional vibrations, particularly those involving the NH₃⁺ group, appear in this region and are sensitive to temperature and crystalline environment [27].

Temperature-dependent vibrational spectroscopy reveals important information about molecular dynamics and phase transitions. The NH₃⁺ torsional vibrations show characteristic temperature dependence, with frequency shifts and intensity changes that reflect changes in hydrogen bonding strength and molecular mobility [27]. The hydroxyl stretching frequencies are particularly sensitive to hydrogen bonding environment and can provide information about the strength and geometry of intermolecular interactions [9].

The vibrational analysis also reveals the presence of combination bands and overtones, particularly in the infrared spectrum. These features provide additional structural information and can be used to confirm vibrational assignments through comparison with fundamental frequencies [20] [22]. The overall spectroscopic fingerprint serves as a unique identifier for the compound and can be used for quality control and structural verification purposes.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

147.08954328 g/mol

Monoisotopic Mass

147.08954328 g/mol

Heavy Atom Count

10

UNII

FTB8ZT2FBB

Dates

Last modified: 08-08-2024

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